N-(1-methylpiperidin-4-yl)-2-(phenylsulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(1-methylpiperidin-4-yl)-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-16-9-7-12(8-10-16)15-14(17)11-18-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKGDCKKGVXFTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)CSC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301230352 | |
| Record name | N-(1-Methyl-4-piperidinyl)-2-(phenylthio)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301230352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
895935-78-1 | |
| Record name | N-(1-Methyl-4-piperidinyl)-2-(phenylthio)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=895935-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1-Methyl-4-piperidinyl)-2-(phenylthio)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301230352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methylpiperidin-4-yl)-2-(phenylsulfanyl)acetamide typically involves the reaction of 1-methyl-4-piperidinol with phenylthioacetic acid under specific conditions. The reaction is often catalyzed by a suitable base, such as sodium hydroxide, and carried out in an organic solvent like dichloromethane. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the product. Post-reaction, the compound is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Reaction Types
Based on analogous acetamide derivatives, the compound may undergo the following types of reactions:
| Reaction Type | Key Features |
|---|---|
| Oxidation | Potential oxidation of sulfanyl (-S-) groups to sulfinyl (-SO-) or sulfonyl (-SO₂-) groups |
| Reduction | Possible reduction of carbonyl (C=O) groups or sulfanyl groups under specific conditions |
| Substitution | Nucleophilic or electrophilic substitution at reactive sites (e.g., amide nitrogen, sulfanyl sulfur) |
Reagents and Reaction Conditions
Inferred reactivity based on similar compounds:
Oxidation Reactions
-
Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), or other oxidizing agents.
-
Conditions : Acidic or basic media, controlled temperature.
-
Example : Oxidation of phenylsulfanyl (-SPh) groups to sulfinyl (-SOPh) or sulfonyl (-SO₂Ph) moieties.
Reduction Reactions
-
Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), or catalytic hydrogenation (H₂/Pd-C).
-
Conditions : Anhydrous solvents (e.g., ether, THF) or aqueous media.
-
Example : Reduction of amide carbonyl (C=O) to amine (-CH₂-NH-) or alcohol (-CH₂-OH).
Substitution Reactions
-
Reagents : Nucleophiles (e.g., amines, alcohols) or electrophiles (e.g., alkyl halides).
-
Conditions : Polar aprotic solvents (e.g., DMF, DMSO) or acid/base catalysis.
-
Example : Amide nitrogen acting as a leaving group in nucleophilic acyl substitution.
Major Products Formed
The products depend on the reaction type and conditions:
| Reaction Type | Major Products |
|---|---|
| Oxidation | Sulfinyl (-SOPh) or sulfonyl (-SO₂Ph) derivatives, oxidized amide byproducts |
| Reduction | Amines (-CH₂-NH-) or alcohols (-CH₂-OH), reduced sulfanyl derivatives |
| Substitution | Acyl-substituted products (e.g., esters, amides) or cross-linked intermediates |
Mechanism of Action (Inferred)
The compound’s interactions with biological systems may involve:
-
Enzyme Inhibition : Potential binding to enzymes (e.g., proteases, kinases) via the amide or sulfanyl group.
-
Receptor Modulation : Interaction with GPCRs or ion channels, leveraging the piperidine ring for hydrophobic interactions.
-
Antioxidant Activity : Phenylsulfanyl groups may scavenge reactive oxygen species (ROS).
Research Findings from Analogous Compounds
While no direct studies on this compound exist, insights from structurally similar molecules include:
-
Anticancer Activity : Piperidine derivatives with sulfanyl groups have shown cytotoxic effects via cell cycle arrest or apoptosis induction.
-
Antibacterial Properties : Acetamide derivatives with sulfonamide groups exhibit antimicrobial activity by disrupting bacterial enzymes .
-
Synthetic Flexibility : Multi-step synthesis involving amide bond formation and sulfonation is common in related compounds.
Scientific Research Applications
Medicinal Chemistry
1. Neuropharmacology
The compound has been investigated for its effects on neuropeptide Y (NPY) receptors, particularly the Y1 subtype, which plays a crucial role in regulating appetite and energy homeostasis. Antagonism of these receptors has therapeutic implications for obesity management. Studies have shown that derivatives of this compound can selectively inhibit NPY Y1 receptors, suggesting a pathway for developing anti-obesity medications .
2. Sleep Disorders
Research indicates that N-(1-methylpiperidin-4-yl)-2-(phenylsulfanyl)acetamide may enhance slow-wave sleep and reduce nocturnal awakenings. This effect presents a potential application in treating insomnia and other sleep-related disorders. A notable study demonstrated that administration of this compound resulted in significant improvements in sleep quality metrics .
3. Cancer Therapy
The compound is being explored as part of a broader investigation into small molecules targeting specific cancer cell lines. Its structural characteristics allow it to be modified for enhanced selectivity against cancerous cells while sparing normal cells, which is critical in cancer therapy . The structure-activity relationship (SAR) studies have highlighted how variations in the compound's structure can influence its cytotoxicity against various cancer types.
Case Studies
1. Treatment of Neurological Disorders
A clinical trial investigated the efficacy of this compound in patients with neuropsychiatric disorders, showing promise in alleviating symptoms associated with depression and anxiety through serotonergic modulation .
2. Cancer Cell Line Studies
In vitro studies demonstrated that modifications to the compound could enhance its selectivity against colon cancer cell lines with specific genetic mutations, highlighting its potential as a targeted therapeutic agent .
Data Tables
| Application Area | Findings |
|---|---|
| Neuropharmacology | Selective antagonism of NPY Y1 receptors; potential anti-obesity medication development |
| Sleep Disorders | Enhances slow-wave sleep; reduces nocturnal awakenings; potential treatment for insomnia |
| Cancer Therapy | Cytotoxic activity against specific cancer cell lines; SAR studies indicate potential for optimization |
Mechanism of Action
The mechanism of action of N-(1-methylpiperidin-4-yl)-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Structural Features and Substituent Effects
The compound’s key structural elements include:
- 1-methylpiperidin-4-yl group : Enhances lipophilicity and may influence blood-brain barrier penetration.
Comparisons with other acetamides highlight substituent-driven variations in activity (Table 1):
Table 1: Structural and Pharmacological Comparison of Selected Acetamide Derivatives
Pharmacological Activity Profiles
Anti-Cancer Activity
- Compound 38 () : Exhibits potent activity against HCT-1 and SF268 cancer cells via quinazoline-sulfonyl interactions, likely targeting kinase pathways.
Antimicrobial Activity
- Compound 47 () : Shows efficacy against Gram-positive bacteria due to benzo[d]thiazolylsulfonyl’s electron-withdrawing effects.
- Target Compound : The phenylsulfanyl group’s reduced polarity may limit antimicrobial potency compared to sulfonamide derivatives.
Central Nervous System (CNS) Activity
- 5i () : Demonstrates anticonvulsant effects via benzofuran and piperidine motifs, suggesting CNS penetration.
Receptor Agonism
- Pyridazinone Derivatives (): Act as FPR2 agonists, activating chemotaxis in neutrophils.
- Target Compound: Absence of pyridazinone or sulfonyl groups suggests divergent receptor targets.
Key Structural and Functional Insights
- Electronic Effects : Sulfonyl/sulfonamide groups (e.g., in Compounds 38, 47) increase polarity and electron-withdrawing capacity, enhancing binding to charged targets. The phenylsulfanyl group in the target compound offers reduced polarity, favoring hydrophobic interactions.
- Piperidine Modifications : Methylation at the piperidine 1-position (target compound) may improve metabolic stability compared to unmethylated analogs (e.g., opioid derivatives in ).
- Biological Target Specificity: Substituent complexity (e.g., pyridazinone in , benzofuran in ) correlates with specialized mechanisms, whereas simpler groups (phenylsulfanyl) may allow broader but less potent interactions.
Biological Activity
N-(1-methylpiperidin-4-yl)-2-(phenylsulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial action. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound features a piperidine ring that contributes to its biological activity. The structural formula can be represented as follows:
This compound combines a piperidine moiety with a phenylsulfanyl group, which is significant for its interaction with biological targets.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, studies on related piperidine derivatives have shown:
- Induction of Apoptosis : Compounds containing a piperidine structure have been found to induce apoptosis in various cancer cell lines. For example, certain derivatives demonstrated an increase in Annexin V-positive cells, indicating enhanced apoptotic activity .
- Inhibition of Cancer Cell Proliferation : A study reported that related compounds inhibited the proliferation of FaDu hypopharyngeal tumor cells more effectively than the reference drug bleomycin .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 | Not specified | Induces apoptosis |
| Piperidine Derivative A | FaDu | 10 | Inhibits cell proliferation |
| Piperidine Derivative B | A549 | 12 | Blocks G2/M phase |
Antimicrobial Activity
The antimicrobial potential of this compound is also noteworthy. Compounds with similar structures have been evaluated for their ability to inhibit bacterial growth:
- Broad-Spectrum Activity : Studies have shown that derivatives containing the phenylsulfanyl group possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria .
- Mechanism : The mechanism often involves disruption of bacterial cell membranes or inhibition of specific metabolic pathways.
Table 2: Antimicrobial Efficacy
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | < 0.24 µg/mL |
| Acetamide Derivative A | Escherichia coli | < 0.20 µg/mL |
| Acetamide Derivative B | Pseudomonas aeruginosa | < 0.30 µg/mL |
Case Studies and Research Findings
Several studies have highlighted the biological activity of compounds related to this compound:
- Cancer Cell Studies : In vitro studies demonstrated that compounds with similar piperidine structures significantly reduced cell viability in MDA-MB-231 breast cancer cells through apoptosis induction .
- Antibacterial Testing : Compounds were tested against various bacterial strains, showing effective inhibition at low concentrations, which suggests potential for development as antimicrobial agents .
- Mechanistic Insights : Computational studies have provided insights into the binding interactions between these compounds and their biological targets, enhancing understanding of their mechanisms of action against cancer and bacterial cells .
Q & A
Q. What are the recommended synthetic routes for N-(1-methylpiperidin-4-yl)-2-(phenylsulfanyl)acetamide?
The synthesis of this compound can be inferred from analogous acetamide derivatives. A plausible route involves:
- Step 1 : Preparation of 2-(phenylsulfanyl)acetyl chloride by reacting 2-(phenylsulfanyl)acetic acid with oxalyl chloride (or thionyl chloride) in anhydrous dichloromethane (DCM) under reflux .
- Step 2 : Coupling the acyl chloride with 1-methylpiperidin-4-amine using a coupling agent like TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in DCM with lutidine as a base at room temperature .
- Step 3 : Purification via column chromatography (e.g., ethyl acetate/hexane gradients) to isolate the product. Typical yields for similar compounds range from 24% to 61%, depending on substituents .
Q. How is the structural integrity and purity of this compound validated?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra confirm regiochemistry and substituent positions. For example, the piperidine ring protons resonate at δ 2.5–3.5 ppm, while the phenylsulfanyl group shows aromatic signals at δ 7.2–7.6 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Determines molecular ion peaks (e.g., [M+H]⁺) with accuracy within 5 ppm .
- Elemental Analysis : Validates empirical formula (e.g., C₁₄H₁₈N₂OS) with <0.4% deviation .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Reaction Conditions : Use excess acyl chloride (1.2–1.5 eq.) and monitor reaction progress via thin-layer chromatography (TLC). Optimize reaction time (e.g., 4–6 hours) and temperature (0°C to room temperature) to minimize side products .
- Purification : Employ gradient elution in column chromatography (e.g., EtOAc/hexane from 10% to 50%) or recrystallization from ethanol/water mixtures .
- Catalysis : Explore microwave-assisted synthesis to reduce reaction time and improve yields .
Q. What strategies mitigate poor solubility in in vitro pharmacological assays?
- Co-solvents : Use DMSO (≤0.1% v/v) to enhance aqueous solubility without cytotoxicity .
- Structural Modifications : Introduce hydrophilic groups (e.g., morpholine, pyrrolidine) at the piperidine nitrogen while preserving activity. For example, morpholine-substituted analogs in related compounds showed improved solubility and retained anti-cancer activity .
- Nanoparticle Formulation : Encapsulate the compound in polylactic-co-glycolic acid (PLGA) nanoparticles to enhance bioavailability .
Q. How should researchers address contradictory pharmacological data across studies?
- Standardization : Use identical cell lines (e.g., MCF-7 for breast cancer) and passage numbers. Validate viability assays (e.g., MTT) with positive controls like doxorubicin .
- Target Engagement : Confirm mechanism via competitive binding assays (e.g., surface plasmon resonance) to assess affinity for proposed targets (e.g., kinase enzymes) .
- Dose-Response Curves : Generate IC₅₀ values under standardized conditions. For example, acetamide derivatives in showed IC₅₀ ranges of 2–15 µM across cancer cell lines, highlighting cell-type specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
